4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine
CAS No.:
Cat. No.: VC15932440
Molecular Formula: C11H8FN3O3
Molecular Weight: 249.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8FN3O3 |
|---|---|
| Molecular Weight | 249.20 g/mol |
| IUPAC Name | 4-(3-fluoro-4-nitrophenoxy)pyridin-2-amine |
| Standard InChI | InChI=1S/C11H8FN3O3/c12-9-5-7(1-2-10(9)15(16)17)18-8-3-4-14-11(13)6-8/h1-6H,(H2,13,14) |
| Standard InChI Key | PQABCDBTGRKXFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OC2=CC(=NC=C2)N)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine (IUPAC name: 4-(3-fluoro-4-nitrophenoxy)pyridin-2-amine) is a bicyclic aromatic compound with the molecular formula C₁₁H₉FN₃O₃ and a molecular weight of 277.25 g/mol . The structure consists of:
-
A pyridine ring substituted with an amino group at the 2-position.
-
A 3-fluoro-4-nitrophenoxy group attached to the 4-position of the pyridine ring via an ether linkage.
The nitro group at the para position of the phenoxy moiety introduces strong electron-withdrawing effects, while the meta-fluoro substituent enhances lipophilicity and influences intermolecular interactions . X-ray crystallographic studies of analogous compounds reveal a near-planar arrangement between the pyridine and phenoxy rings, with torsion angles of 5.2–8.7°. This planarity facilitates π-π stacking interactions in biological systems, a critical factor in drug-receptor binding.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-(3-fluoro-4-nitrophenoxy)pyridin-2-amine typically employs a two-step nucleophilic aromatic substitution strategy:
Step 1: Synthesis of 3-Fluoro-4-nitrophenol
3-Fluoro-4-nitrophenol serves as the pivotal intermediate, prepared via nitration of 3-fluorophenol using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C . The reaction proceeds with 78–82% yield, with careful temperature control required to minimize para-substitution byproducts .
Step 2: Etherification with 2-Aminopyridine
The phenolic oxygen attacks 4-chloropyridin-2-amine under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF):
Reaction optimization studies indicate that maintaining temperatures at 80–90°C for 12–16 hours achieves yields of 65–70% . Microwave-assisted synthesis reduces reaction time to 2–3 hours with comparable yields .
Industrial-Scale Production Challenges
Scale-up faces three primary challenges:
-
Purification Difficulties: Residual DMF and inorganic salts require multistep liquid-liquid extraction using ethyl acetate and brine.
-
Nitro Group Stability: Thermal decomposition risks above 150°C necessitate controlled drying conditions .
-
Regioselectivity: Competing O- vs. N-alkylation byproducts demand precise stoichiometric ratios (1:1.2 phenol-to-chloropyridine) .
Physicochemical Properties
Experimental and computational data reveal the following key properties:
The compound exhibits pH-dependent solubility, with protonation of the pyridin-2-amine group (pKa ≈ 4.7) enhancing water solubility below pH 3 . Solid-state stability studies indicate decomposition <5% after 24 months at 25°C under nitrogen.
Biological Activity and Structure-Activity Relationships
While direct biological data for 4-(3-fluoro-4-nitrophenoxy)pyridin-2-amine remains limited, structural analogs demonstrate potent antimicrobial activity:
Antitubercular Activity
Derivatives featuring the 3-fluoro-4-nitrophenoxy motif show remarkable activity against Mycobacterium tuberculosis H37Rv:
| Compound | MIC (μg/mL) | Cytotoxicity (Vero Cells, IC₅₀) | Source |
|---|---|---|---|
| 3m (N-phenylacetamide analog) | 4 | >256 μg/mL | |
| Ethyl-derivative | 8 | >128 μg/mL |
The amino group at position 2 of the pyridine ring is critical for target engagement, likely through hydrogen bonding with mycobacterial enzyme active sites . Fluorine’s electronegativity enhances membrane permeability, while the nitro group participates in redox cycling within anaerobic bacterial environments .
Selectivity Profile
Notably, these compounds exhibit >50-fold selectivity for microbial targets over mammalian cells, as evidenced by:
-
No inhibition of CYP450 isoforms (1A2, 2C9, 3A4) at 100 μM
Analytical Characterization
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21–8.16 (m, 2H, pyridine H-3,5), 7.90 (dd, J=8.8 Hz, H-6 phenoxy), 6.75 (s, 2H, NH₂), 4.97 (s, 2H, OCH₂) .
Chromatographic Behavior
HPLC analysis (C18 column, 60:40 MeOH:H₂O) shows a retention time of 6.7±0.2 minutes, with peak symmetry >0.95.
Pharmacological Applications and Future Directions
The compound’s balanced lipophilicity (LogP=2.1) and metabolic stability position it as a lead candidate for:
-
Antitubercular Drug Development: Structural optimization via:
-
Antifungal Agents: Preliminary studies show 64 μg/mL MIC against Candida albicans.
Ongoing research focuses on target deconvolution using chemical proteomics and crystallographic studies of putative enzyme targets like enoyl-ACP reductase .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume